![molecular formula C16H36N2O B14596624 1-[(2-Aminoethyl)amino]tetradecan-2-OL CAS No. 60043-75-6](/img/structure/B14596624.png)
1-[(2-Aminoethyl)amino]tetradecan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Aminoethyl)amino]tetradecan-2-OL is an organic compound that belongs to the class of amines and alcohols It is characterized by the presence of both an amino group and a hydroxyl group attached to a long carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[(2-Aminoethyl)amino]tetradecan-2-OL can be synthesized through several methods. One common approach involves the reaction of tetradecanol with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Aminoethyl)amino]tetradecan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or alcohols.
Applications De Recherche Scientifique
1-[(2-Aminoethyl)amino]tetradecan-2-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cell signaling and interaction with biological membranes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of 1-[(2-Aminoethyl)amino]tetradecan-2-OL involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, altering their permeability and affecting cellular processes. It may also bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Tetradecanol: Similar in structure but lacks the amino group.
Ethylenediamine: Contains two amino groups but lacks the long carbon chain.
2-Tetradecanol: Similar in structure but the hydroxyl group is positioned differently
Uniqueness
1-[(2-Aminoethyl)amino]tetradecan-2-OL is unique due to the presence of both an amino group and a hydroxyl group on a long carbon chain, which imparts distinct chemical and physical properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry .
Propriétés
Numéro CAS |
60043-75-6 |
|---|---|
Formule moléculaire |
C16H36N2O |
Poids moléculaire |
272.47 g/mol |
Nom IUPAC |
1-(2-aminoethylamino)tetradecan-2-ol |
InChI |
InChI=1S/C16H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-16(19)15-18-14-13-17/h16,18-19H,2-15,17H2,1H3 |
Clé InChI |
PVRLCRSXXRKMHU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(CNCCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Naphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596542.png)

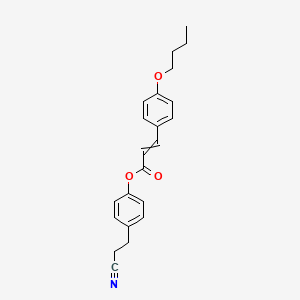
![2-Chloro-1-methyl-1h-pyrido[2,3-b]indole](/img/structure/B14596560.png)

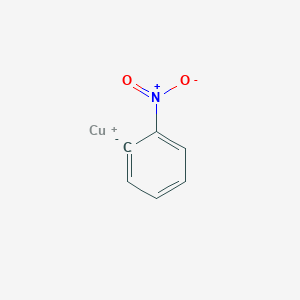
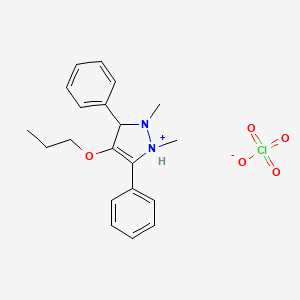


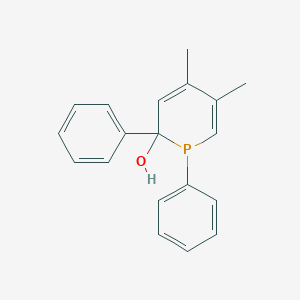
![2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14596591.png)
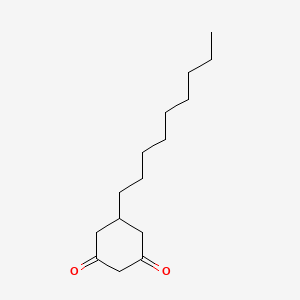
![2-Methyl-5-[(methylsulfanyl)methyl]-4-[(propylamino)methyl]pyridin-3-OL](/img/structure/B14596609.png)
![3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile](/img/structure/B14596611.png)
